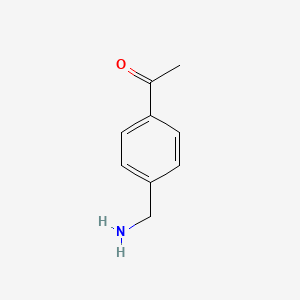

1-(4-(Aminomethyl)phenyl)ethanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(aminomethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUFTNBKCAMKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498183 | |

| Record name | 1-[4-(Aminomethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87171-25-3 | |

| Record name | 1-[4-(Aminomethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Aminomethyl Phenyl Ethanone and Its Precursors

Friedel-Crafts Acylation (Toluene to 4-Methylacetophenone)

Catalyst and Waste: The use of stoichiometric amounts of AlCl₃ is common in laboratory settings, but on a large scale, this generates significant amounts of acidic aqueous waste during workup, posing environmental and cost challenges. Process optimization would explore the use of catalytic amounts of a Lewis acid or the use of solid acid catalysts that can be more easily recovered and reused. beilstein-journals.org

Reaction Control: The reaction is highly exothermic and requires robust temperature control to prevent side reactions and ensure regioselectivity (para-substitution is preferred over ortho). Large-scale reactors need efficient heat transfer capabilities.

Solvent and Product Isolation: The choice of solvent is critical. While chlorinated solvents may be used in the lab, their use is often restricted on an industrial scale due to environmental concerns. Product isolation typically involves quenching the reaction, phase separation, and distillation, which must be optimized for efficiency and purity.

Radical Bromination (4-Methylacetophenone to 1-(4-(Bromomethyl)phenyl)ethanone)

Reagent Handling: Large quantities of N-Bromosuccinimide (NBS) and radical initiators require specific handling procedures to ensure safety. The reaction can be vigorous, and accumulation of unreacted reagents must be avoided.

Selectivity and Impurities: The reaction must be controlled to favor monobromination at the benzylic position and minimize dibromination or aromatic bromination. Impurities can complicate the subsequent amination step and the final product purification.

Work-up and Purification: The succinimide (B58015) byproduct must be efficiently removed. The product, 1-(4-(bromomethyl)phenyl)ethanone, is a lachrymator and requires careful handling. Purification on a large scale might involve crystallization, which needs to be optimized for yield and purity.

Amination (1-(4-(Bromomethyl)phenyl)ethanone to 1-(4-(Aminomethyl)phenyl)ethanone)

Ammonia (B1221849) Handling: If using ammonia directly, it requires handling under pressure, which adds complexity to the reactor design and safety protocols.

Side Reactions: A primary challenge is preventing over-alkylation, where the product amine reacts with the starting bromide to form secondary and tertiary amine impurities. This can be controlled by using a large excess of the aminating agent.

Product Isolation and Purification: The final product is a basic compound. Isolation might involve extraction and precipitation as a salt (e.g., hydrochloride salt) to facilitate handling and improve stability and purity. The choice of crystallization solvent is crucial for obtaining the desired crystal form and purity profile.

Derivatization and Functionalization Strategies of 1 4 Aminomethyl Phenyl Ethanone

Reactions at the Primary Amine Moiety of 1-(4-(Aminomethyl)phenyl)ethanone

The primary amine group (—NH2) attached to the phenyl ring is a potent nucleophile, enabling a variety of chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The primary amine of this compound readily undergoes acylation when treated with acylating agents like acetyl chloride. This reaction typically occurs in a suitable solvent such as dichloromethane, leading to the formation of an amide. For instance, the acetylation of this compound yields N-(4-acetylphenyl)acetamide. researchgate.net This transformation is a common strategy to protect the amine group or to introduce new functionalities.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, polyalkylation is a common outcome, where multiple alkyl groups attach to the nitrogen atom. mnstate.edu To control the degree of alkylation, specific reaction conditions and reagents are necessary. For example, the reaction with an excess of an alkyl halide in the presence of a base can lead to the formation of a quaternary ammonium (B1175870) salt. mnstate.edu

Sulfonylation: The amine group can be sulfonated using sulfonyl chlorides. For example, the reaction with methanesulfonyl chloride in the presence of a base yields the corresponding sulfonamide. This reaction is useful for creating compounds with potential biological activities. researchgate.net

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Alkyl halide | Substituted amine |

| Sulfonylation | Methanesulfonyl chloride | Sulfonamide |

Formation of Imines, Oximes, and Hydrazones

Imines (Schiff Bases): The reaction of the primary amine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.comlibretexts.org The pH of the reaction medium is crucial; a pH around 5 is generally optimal. libretexts.orglibretexts.org For example, the condensation of this compound with various aldehydes can produce a range of imine derivatives. researchgate.net

Oximes: Treatment of this compound with hydroxylamine (B1172632) hydrochloride can lead to the formation of an oxime at the ketone functionality, while the primary amine can be involved in other reactions. researchgate.net For instance, after condensation with another molecule, the resulting intermediate can react with hydroxylamine hydrochloride to form the corresponding oxime. researchgate.net

Hydrazones: Similar to oxime formation, hydrazones can be synthesized by reacting the ketone group of a derivative of this compound with hydrazine (B178648) hydrate. researchgate.net These reactions are often carried out in solvents like acetic acid or formic acid. researchgate.net

| Reagent | Product Type | Key Features |

| Aldehyde/Ketone | Imine (Schiff Base) | Acid-catalyzed, reversible, water elimination. libretexts.orgmasterorganicchemistry.comlibretexts.org |

| Hydroxylamine | Oxime | Often crystalline solids, useful for characterization. libretexts.org |

| Hydrazine | Hydrazone | Can be used in further synthetic steps like the Wolff-Kishner reduction. libretexts.org |

Cyclization Reactions Leading to Heterocyclic Systems

The primary amine of this compound can participate in cyclization reactions to form various heterocyclic compounds. These reactions often involve a multi-step process where the amine first reacts to form an intermediate, which then undergoes an intramolecular cyclization. For example, chalcones derived from this compound can be cyclized with urea (B33335) to form oxazine-substituted 9-anilinoacridines. researchgate.net Another example involves the synthesis of amino-linked pyrimidines through the reaction of amino-linked chalcones with guanidine (B92328) hydrochloride. researchgate.net Furthermore, intramolecular cyclization of derivatives can lead to the formation of indoline-3-ones. nih.gov

Chemical Transformations at the Ketone Functionality of this compound

The ketone group (C=O) in this compound is an electrophilic center, making it susceptible to nucleophilic attack and a variety of other transformations.

Reduction Reactions to Alcohols and Hydrocarbons

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol, 1-(4-(aminomethyl)phenyl)ethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH4). youtube.comlibretexts.org This reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H-) from the reducing agent on the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide is then protonated to yield the alcohol. libretexts.org

Reduction to Hydrocarbons: While not explicitly detailed for this specific compound in the provided context, a common method for the complete reduction of a ketone to a hydrocarbon is the Wolff-Kishner reduction. This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. libretexts.org

| Reaction Type | Reagent Example | Product Type |

| Ketone to Alcohol | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Ketone to Hydrocarbon | Hydrazine and a strong base (Wolff-Kishner) | Alkane |

Carbonyl Additions and Condensation Reactions

Carbonyl Additions: The carbonyl group undergoes addition reactions with various nucleophiles. masterorganicchemistry.comlibretexts.org The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by electronic and steric factors. masterorganicchemistry.com Strong nucleophiles like Grignard reagents and organolithium compounds add irreversibly, while weaker nucleophiles like cyanide and alcohols add reversibly. masterorganicchemistry.comlibretexts.org

Condensation Reactions: The ketone can participate in condensation reactions, such as the Claisen-Schmidt condensation, with aldehydes to form chalcones. researchgate.net This reaction is typically base-catalyzed and involves the formation of an enolate ion from the ketone, which then attacks the aldehyde. The resulting aldol (B89426) product subsequently dehydrates to form the α,β-unsaturated ketone (chalcone).

| Reaction Type | Reagent Example | Product Type |

| Carbonyl Addition | Grignard Reagent | Tertiary Alcohol |

| Condensation | Aldehyde (in presence of base) | Chalcone (α,β-unsaturated ketone) |

Modifications and Substitutions on the Aromatic Ring of this compound

The aromatic core of this compound presents opportunities for further functionalization, which can be exploited to modulate the electronic properties and steric profile of the molecule. The existing substituents, the acetyl and aminomethyl groups, play a crucial role in directing the regioselectivity of these transformations. The acetyl group is an electron-withdrawing group and acts as a meta-director, while the aminomethyl group, particularly its free amine form, is an activating ortho, para-director. The interplay of these directing effects, often dictated by the specific reaction conditions, governs the outcome of substitution reactions on the aromatic ring.

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for modifying aromatic rings. In the case of this compound, the regiochemical outcome of EAS reactions is influenced by the directing effects of the pre-existing substituents. The acetyl group (-COCH₃) is a deactivating meta-director, while the aminomethyl group (-CH₂NH₂) is an activating ortho, para-director. However, under acidic conditions typical for many EAS reactions, the amino group will be protonated to form an ammonium salt (-CH₂NH₃⁺), which is a deactivating meta-director. This duality in directing effects can be strategically employed to achieve desired substitution patterns.

One of the key electrophilic aromatic substitution reactions is nitration. For instance, the nitration of related acetophenone (B1666503) derivatives often proceeds at the meta position to the acetyl group. The introduction of a nitro group provides a versatile handle for further chemical transformations, such as reduction to an amino group or nucleophilic aromatic substitution.

Another important EAS reaction is halogenation. The introduction of a halogen atom (e.g., bromine, chlorine) onto the aromatic ring of this compound can be achieved using various halogenating agents. The position of halogenation will again depend on the reaction conditions and the directing effects of the substituents. A halogenated derivative of this compound is a key precursor for a variety of cross-coupling reactions.

The table below summarizes the expected outcomes of major electrophilic aromatic substitution reactions on this compound under different conditions.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-(Aminomethyl)-3-nitrophenyl)ethanone |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1-(3-Bromo-4-(aminomethyl)phenyl)ethanone |

| Sulfonation | Fuming H₂SO₄ | 2-(Aminomethyl)-5-acetylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is generally disfavored due to the deactivating nature of the acetyl group and potential complexation of the Lewis acid with the amino and keto groups. |

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it typically first needs to be functionalized with a group suitable for cross-coupling, such as a halide or a triflate. The halogenated derivatives obtained from electrophilic aromatic substitution are prime candidates for this purpose.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method. A bromo- or iodo-substituted this compound can be coupled with a variety of boronic acids or esters to introduce new alkyl, alkenyl, or aryl groups onto the aromatic ring. This strategy has been employed in the synthesis of complex molecules, including potential kinase inhibitors.

The Heck-Mizoroki reaction, another palladium-catalyzed process, couples an organohalide with an alkene. This allows for the introduction of vinyl groups, which can be further functionalized. Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. A halogenated derivative of this compound can be coupled with a wide range of amines, anilines, or amides to introduce a new nitrogen-containing substituent on the aromatic ring.

The table below provides an overview of potential metal-catalyzed cross-coupling reactions involving a halogenated derivative of this compound.

| Coupling Reaction | Reactants | Catalyst/Base | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd catalyst, Base | Biaryl or Styrenyl derivative |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | Substituted alkene derivative |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | Aryl alkyne derivative |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Base | Diaryl amine or Aryl amide derivative |

Synthesis of Poly-functionalized Derivatives and Advanced Scaffolds

The strategic functionalization of this compound through the methods described above paves the way for the synthesis of poly-functionalized derivatives and advanced molecular scaffolds. By combining reactions at the amino and keto groups with modifications on the aromatic ring, a vast chemical space can be explored.

For example, the amino group can be acylated or reductively aminated, while the keto group can undergo reactions such as aldol condensation, Wittig olefination, or reduction to an alcohol. When these transformations are combined with aromatic substitution, highly complex and diverse molecular architectures can be constructed.

A notable application of this strategy is in the synthesis of libraries of compounds for drug discovery. By systematically varying the substituents at the amino group, the keto group, and on the aromatic ring, a large number of analogs can be generated and screened for biological activity. This combinatorial approach has been utilized in the development of inhibitors for various enzymes, including kinases and proteases.

Furthermore, the bifunctional nature of this compound makes it an attractive building block for the synthesis of heterocyclic compounds. For instance, condensation reactions involving the amino and keto groups can lead to the formation of various nitrogen-containing heterocycles, which are prevalent motifs in many biologically active molecules. The subsequent functionalization of the aromatic ring of these heterocyclic scaffolds can further fine-tune their properties.

The development of advanced scaffolds from this compound is a testament to its utility as a versatile chemical intermediate. The ability to introduce multiple points of diversity allows for the creation of molecules with tailored properties for specific applications in medicinal chemistry, agrochemicals, and materials science.

Reactivity and Mechanistic Investigations of 1 4 Aminomethyl Phenyl Ethanone

Reaction Kinetics and Thermodynamic Profiles of 1-(4-(Aminomethyl)phenyl)ethanone Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in published literature. However, the reactivity can be inferred from studies on analogous acetophenone (B1666503) derivatives. The key reactions involve either the amino or the ketone functional group.

One fundamental reaction of ketones is enolisation, which is often the rate-determining step in reactions like halogenation. The kinetics of enolisation for acetophenone have been studied using amino acids as catalysts. jocpr.com The reaction follows first-order kinetics and is catalyzed by the zwitterionic form of the amino acid. jocpr.com The rate-controlling step is proposed to be the reaction between the keto form and the zwitterion to form a transition state that then decomposes to the enol. jocpr.com

Thermodynamic parameters for the enolisation of acetophenone and its derivatives provide insight into the influence of substituents. For instance, studies on the enolisation of acetophenone and p-bromoacetophenone catalyzed by amino acids have determined the enthalpy and entropy of activation. These values indicate that the presence of an electron-withdrawing group like bromine can affect the reaction energetics. researchgate.net

Table 1: Thermodynamic Parameters for Amino Acid-Catalyzed Enolisation of Acetophenone Derivatives

| Compound | ΔH≠ (kcal/mol) | ΔS≠ (e.u.) | Catalyst |

| Acetophenone | 19.06 | -2.126 | Amino Acid |

| p-Bromoacetophenone | 19.01 | -10.88 | Amino Acid |

This table presents data for acetophenone and a substituted analogue to illustrate thermodynamic principles applicable to aminophenyl ethanones. Data sourced from researchgate.net.

Furthermore, the atmospheric reactivity of these compounds has been estimated. For 4-acetylaniline (4-aminoacetophenone), the rate constant for the vapor-phase reaction with photochemically produced hydroxyl radicals is estimated to be 1.05 x 10⁻¹⁰ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 3.6 hours, suggesting relatively rapid degradation in the atmosphere. nih.gov

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Techniques

The mechanisms of reactions involving aminophenyl ethanones are investigated using a combination of spectroscopic and computational methods. These techniques provide crucial information about reaction pathways, intermediates, and transition states.

Spectroscopic Techniques: Spectroscopic methods are essential for identifying products and tracking the progress of a reaction.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to characterize the structure of reactants and products. For example, in the synthesis of Schiff bases from 4-aminoacetophenone, the formation of the imine bond can be confirmed by the appearance of a characteristic signal in the NMR spectrum. researchgate.net Isotope labeling, using ¹³C-labeled 4-aminoacetophenone, allows for precise tracking of the carbonyl carbon in reactions through ¹³C NMR and mass spectrometry, confirming its incorporation into products and helping to elucidate reaction pathways.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups. The transformation of the carbonyl (C=O) and amino (N-H) groups during a reaction can be monitored by observing changes in their characteristic absorption bands. researchgate.netgoogle.com For instance, in a condensation reaction, the disappearance of the primary amine N-H stretches and the appearance of a C=N stretch would indicate the formation of a Schiff base. chemicalbook.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, confirming the outcome of a reaction. cram.com

Computational Techniques: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for exploring reaction mechanisms at a molecular level. nih.govnih.gov

Potential Energy Surfaces: DFT calculations are used to map the potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, the calculation of the structures and energies of transition states. nih.govresearchgate.net By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is governed by the interplay between the nucleophilic amino group and the electrophilic carbonyl carbon. The nature of the substituent on the nitrogen atom significantly influences this reactivity. A comprehensive review on 1-(4-substituted aminophenyl) ethanones highlights their importance as intermediates in the synthesis of a wide variety of heterocyclic systems. researchgate.net

The parent compound, 4-aminoacetophenone, is a difunctional molecule with both nucleophilic and electrophilic properties. researchgate.net Its reactions can be directed at either the amino group or the acetyl group. For example, it undergoes Claisen-Schmidt condensation with aldehydes at the acetyl group's alpha-carbon and can be acylated or alkylated at the amino group. chemicalbook.comresearchgate.net

The introduction of different substituents on the amino nitrogen creates a family of analogues with varied reactivity, making them versatile building blocks.

Table 2: Reactivity of 1-(4-Substituted Aminophenyl)ethanone Analogues

| Substituent on Nitrogen | Analogue Name | Example Reaction(s) | Impact on Reactivity | Source(s) |

| -H | 1-(4-Aminophenyl)ethanone | Condensation with quinolines, formation of chalcones, synthesis of pyrazolines. | Baseline reactivity with available N-H for various condensations and substitutions. | researchgate.net |

| -Acyl | N-(4-acetylphenyl)acetamide | Used in nitration reactions where the amino group is protected. | The acetyl group deactivates the amino group, protecting it from oxidation and directing electrophilic substitution on the ring. | researchgate.net |

| -Morpholinyl | 1-(4-Morpholinophenyl)ethanone | Condensation with thiourea (B124793) to form thiazole (B1198619) derivatives. | The morpholino group is a stable substituent that modifies the electronic properties and solubility of the molecule. | researchgate.net |

| -Acrindinyl | 1-(4-(Acridin-9-ylamino)phenyl)ethanone | Formation of chalcones followed by cyclization to form oxazines. | The bulky acridinyl group introduces significant steric hindrance and new electronic properties, leading to complex heterocyclic products. | researchgate.net |

This table illustrates how modifying the substituent on the nitrogen atom allows for the synthesis of a diverse range of complex molecules, including various heterocycles like thiazoles, pyrimidines, and quinolines. researchgate.net

Influence of Solvent, pH, and Catalysis on Reactivity

The reaction environment, including the choice of solvent, the pH of the medium, and the presence of catalysts, has a profound impact on the reactivity of this compound and its analogues.

Influence of Solvent: The solvent plays a critical role in chemical transformations by solvating reactants, intermediates, and transition states.

Polarity: In reactions like the enolisation of acetophenone, changing the solvent from a protic solvent (like an acetic acid-water mixture) to a dipolar aprotic solvent (like Dimethyl Formamide, DMF) can enhance the reaction rate. jocpr.com

Solubility: The solubility of aminophenyl ethanones varies significantly with the solvent. They are generally soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but have limited solubility in water. chemicalbook.comsolubilityofthings.com This dictates the choice of solvent for a given reaction to ensure a homogeneous reaction mixture. For many syntheses involving 4-aminoacetophenone, ethanol is a common solvent. researchgate.net

Influence of pH: The pH of the reaction medium is a critical factor due to the presence of the basic amino group.

Protonation: Under acidic conditions, the amino group becomes protonated to form an ammonium (B1175870) salt (-NH₂CH₂- → -NH₃⁺CH₂-). This deactivates the nucleophilicity of the nitrogen, preventing it from participating in reactions like acylation or alkylation. However, protonation increases water solubility. solubilityofthings.com

Reaction Control: The pH can be used to control which part of the molecule reacts. For example, in acidic media, reactions at the ketone group might be favored, while under basic or neutral conditions, reactions involving the amino group can proceed. Many condensation reactions, such as the formation of pyrimidines from chalcones derived from 4-aminoacetophenone, are carried out under basic conditions (e.g., using KOH or NaH). chemicalbook.comresearchgate.net

Influence of Catalysis: Catalysts are widely used to enhance the rate and selectivity of reactions involving aminophenyl ethanones.

Acid/Base Catalysis: Claisen-Schmidt condensations to form chalcones are typically catalyzed by a base (like KOH) or an acid. chemicalbook.com The synthesis of various heterocyclic compounds from 4-aminoacetophenone often employs acid or base catalysts to facilitate cyclization steps. researchgate.net

Metal Catalysis: Palladium (Pd) catalysts are effective for the hydrogenation of the nitro group in 4-nitroacetophenone to synthesize 4-aminoacetophenone. chemicalbook.comchemicalbook.com Palladium complexes are also used in cross-coupling reactions. researchgate.net Asymmetric transfer hydrogenation of substituted aminoacetophenones can be achieved using Ruthenium(II) catalysts under aqueous conditions. researchgate.net

Computational and Theoretical Studies on 1 4 Aminomethyl Phenyl Ethanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(4-(aminomethyl)phenyl)ethanone. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, electronic distribution, and energetic stability.

Detailed structural information for this compound is not widely available in the literature. However, extensive studies have been conducted on the closely related analogue, 4'-aminoacetophenone (B505616) (4-AA), which lacks the methylene (B1212753) bridge. These studies offer valuable insights into the structural and electronic properties that are likely to be shared with this compound. rsc.org

Quantum-mechanical calculations indicate that the most stable conformation of 4-AA features a planar acetyl symmetry plane relative to the phenyl ring and a pyramidal geometry at the amine group. rsc.org The substitution of a hydrogen atom in aniline (B41778) with an acetyl group has been shown to decrease the inversion barrier of the amino group, with a more significant effect observed in the para position, as is the case in 4-AA, likely due to mesomeric effects. rsc.org This suggests that the aminomethyl group in this compound will also influence the electronic properties of the phenyl ring.

The optimized geometrical parameters for a molecule like this compound can be calculated using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). These calculations would yield precise bond lengths, bond angles, and dihedral angles. While specific data for the target molecule is not readily published, the table below presents a hypothetical but realistic set of optimized parameters based on known values for similar molecular fragments.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Calculated using DFT/B3LYP/6-311G(d,p) level of theory (Note: These are representative values)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.23 |

| C-C (ring) | 1.39 - 1.41 | |

| C-N | 1.47 | |

| N-H | 1.02 | |

| Bond Angle (°) | C-C-O | 120.5 |

| C-C-N | 110.0 | |

| H-N-H | 107.0 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C-O | ~0 |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their surroundings, such as solvents. nih.gov

For a molecule like this compound, MD simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or in a non-polar solvent, to understand how these environments influence its structure and dynamics. The stability of the molecule's trajectory during a simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions from a reference structure. A stable RMSD value over time suggests that the molecule has reached an equilibrium conformation. nih.gov

In a typical MD simulation of this compound in an aqueous environment, one would expect to observe the formation of hydrogen bonds between the aminomethyl and carbonyl groups with water molecules. The flexibility of the aminomethyl group would allow it to adopt various conformations to optimize these interactions. The stability of the protein-ligand complex can be confirmed by analyzing the RMSD, with values fluctuating between 1.5 Å and 4.5 Å often indicating stability. nih.gov

Table 2: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Typical Value Range |

|---|---|---|

| RMSD (Protein) | Root-Mean-Square Deviation of the protein backbone. | 1.5 - 4.0 Å |

| RMSD (Ligand) | Root-Mean-Square Deviation of the ligand relative to the protein. | 1.5 - 4.5 Å |

| Hydrogen Bonds | Number of hydrogen bonds between the ligand and solvent. | Variable, depends on conformation |

Density Functional Theory (DFT) Applications for Reaction Pathway Prediction

Density Functional Theory (DFT) is widely used to investigate the mechanisms of chemical reactions, allowing for the prediction of reaction pathways, transition states, and activation energies. researchgate.net For this compound, DFT calculations can elucidate the mechanisms of various reactions it might undergo, such as nucleophilic addition to the carbonyl group or reactions involving the amino group.

For instance, the aldol (B89426) condensation of acetophenone (B1666503) with other carbonyl compounds has been studied using DFT to map out the potential energy surface of the reaction. researchgate.net Such studies identify the key intermediates and transition states, providing a detailed understanding of the reaction mechanism. A similar approach could be applied to reactions involving this compound. For example, the reaction pathway for the formation of an imine from this compound and an aldehyde could be computationally explored. The calculations would determine the energy barriers for each step, helping to predict the reaction's feasibility and kinetics.

Table 3: Hypothetical DFT Calculated Energies for a Reaction Involving this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.1 |

| Products | -12.4 |

Conformational Analysis and Intermolecular Interactions of this compound

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and its ability to interact with other molecules. Conformational analysis of this compound involves identifying its stable conformations and the energy barriers between them. researchgate.net

The presence of the flexible aminomethyl group introduces additional conformational possibilities compared to its analogue, 4'-aminoacetophenone. The rotation around the C-C bond connecting the aminomethyl group to the phenyl ring and the C-N bond will lead to different spatial arrangements of the amino group. These conformations will have different energies due to steric and electronic effects.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the behavior of this compound in condensed phases. The aminomethyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. Computational studies can quantify the strength of these interactions. For phenylmorphans, a related class of compounds, the orientation of the phenyl ring is critical for its interaction with biological targets. nih.gov

Table 4: Potential Intermolecular Interactions of this compound

| Interaction Type | Participating Groups | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (Donor) | -NH₂ | -3 to -8 |

| Hydrogen Bond (Acceptor) | C=O | -2 to -5 |

| π-π Stacking | Phenyl Ring | -1 to -3 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netbohrium.com These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT methods, often with specialized functionals and basis sets optimized for NMR calculations. github.io The calculated chemical shifts are typically compared to experimental data, and a linear correlation is often applied to correct for systematic errors. The accuracy of these predictions is generally high, with root-mean-square deviations of around 0.08 ppm for ¹H and 3.97 ppm for ¹³C being achievable with accurate functionals. researchgate.net

Similarly, the vibrational frequencies of this compound can be calculated and compared to an experimental IR spectrum. The calculated frequencies are usually scaled by an empirical factor to improve agreement with experimental values. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Table 5: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| CH₃ (acetyl) | 2.55 | 2.50 |

| CH₂ (aminomethyl) | 3.80 | 3.75 |

| Aromatic (ortho to acetyl) | 7.85 | 7.80 |

| Aromatic (ortho to aminomethyl) | 7.30 | 7.25 |

| NH₂ | 1.60 | 1.55 |

Advanced Analytical Methodologies in the Research of 1 4 Aminomethyl Phenyl Ethanone

High-Resolution Mass Spectrometry for Complex Mixture Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of 1-(4-(Aminomethyl)phenyl)ethanone, offering unparalleled precision in mass determination, which is crucial for confirming its elemental composition and for distinguishing it from isobaric interferences in complex mixtures. The exact mass of the protonated molecule [M+H]⁺ allows for the unambiguous confirmation of its molecular formula, C₉H₁₂NO⁺.

In structural confirmation, HRMS provides detailed information through the analysis of fragmentation patterns. The fragmentation of this compound is predictable based on its functional groups. libretexts.orgyoutube.comlibretexts.org Key fragmentation pathways include the alpha-cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of an acylium ion. Another significant fragmentation involves the loss of the aminomethyl group. The study of these fragmentation patterns is essential for the structural elucidation of the parent compound and its potential metabolites or degradation products in complex matrices. nih.govnih.gov

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₁₁NO⁺ | 149.08406 |

| [M+H]⁺ | C₉H₁₂NO⁺ | 150.09189 |

| [M+Na]⁺ | C₉H₁₁NNaO⁺ | 172.07381 |

Note: Data is calculated based on the molecular formula and isotopic abundances.

Advanced NMR Spectroscopic Techniques for Dynamics and Intermolecular Interactions

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the solution-state structure, dynamics, and intermolecular interactions of this compound. While standard ¹H and ¹³C NMR are used for basic structural assignment, more advanced techniques are required to understand its dynamic behavior. uobasrah.edu.iq

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for probing spatial proximities between protons within the molecule and between the molecule and its binding partners. youtube.com These experiments can reveal through-space correlations, providing information on the molecule's conformation and how it interacts with other molecules in solution. americanelements.com For instance, NOESY can be used to identify interactions between the aminomethyl protons and the aromatic protons, shedding light on the rotational dynamics around the phenyl-C(O) bond.

Diffusion-Ordered Spectroscopy (DOSY) is another advanced NMR technique that can be employed to study intermolecular interactions by measuring the translational diffusion coefficients of molecules in solution. americanelements.com Changes in the diffusion coefficient of this compound in the presence of a binding partner can indicate the formation of a complex.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~197 |

| Aromatic CH (ortho to C=O) | ~7.9 | ~128 |

| Aromatic CH (ortho to CH₂NH₂) | ~7.4 | ~129 |

| Aromatic C (ipso to C=O) | - | ~136 |

| Aromatic C (ipso to CH₂NH₂) | - | ~145 |

| CH₂ | ~3.9 | ~45 |

| NH₂ | ~1.5 (broad) | - |

| CH₃ | ~2.5 | ~26 |

Note: Predicted values are based on structure-property relationships and data from similar compounds. pdx.eduorganicchemistrydata.org Actual values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound itself may not be readily available, the analysis of its derivatives provides invaluable information about its molecular geometry, conformation, and intermolecular interactions in the crystalline lattice.

For example, the crystal structure of a derivative like (E)-1-(4-aminophenyl)ethanone oxime reveals key structural features that are likely to be conserved in the parent molecule. sigmaaldrich.com These include the planarity of the phenyl ring and the conformation of the substituent groups. The analysis of the crystal packing reveals how molecules interact with each other through hydrogen bonds and other non-covalent interactions, which is crucial for understanding the material's physical properties. The oxime derivative, for instance, forms intermolecular O-H···N and N-H···O hydrogen bonds that link the molecules into a supramolecular structure. sigmaaldrich.com

Table 3: Crystallographic Data for (E)-1-(4-Aminophenyl)ethanone oxime, a Derivative

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₈H₁₀N₂O |

| Formula Weight | 150.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8641 (2) |

| b (Å) | 9.2016 (3) |

| c (Å) | 17.1447 (7) |

| β (°) | 95.535 (2) |

| Volume (ų) | 763.78 (5) |

| Z | 4 |

| Hydrogen Bond Geometry (Å, °) | |

| O-H···N | D-H: 0.82, H···A: 1.88, D···A: 2.7919 (14), D-H···A: 169.8 (18) |

| N-H···O | D-H: 0.916 (18), H···A: 2.165 (18), D···A: 3.0790 (13), D-H···A: 175.7 (15) |

Source: Data from the crystallographic study of (E)-1-(4-aminophenyl)ethanone oxime. sigmaaldrich.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the functional group analysis of this compound and for studying hydrogen bonding interactions. chemicalbook.comucl.ac.uk These techniques probe the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum.

The IR and Raman spectra of this compound are expected to show characteristic bands for its key functional groups. The carbonyl (C=O) stretching vibration will appear as a strong band in the IR spectrum, typically in the range of 1670-1690 cm⁻¹. The N-H stretching vibrations of the primary amine group will give rise to two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively.

The positions and shapes of these bands can be sensitive to intermolecular interactions, particularly hydrogen bonding. mdpi.com For example, the involvement of the amine (N-H) and carbonyl (C=O) groups in hydrogen bonding would typically lead to a broadening and a shift to lower frequencies of their respective stretching bands. Raman spectroscopy is particularly useful for studying non-polar bonds and can provide complementary information to IR spectroscopy. libretexts.org

Table 4: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2970 | IR, Raman |

| C=O Stretch | 1670 - 1690 | IR |

| N-H Bend | 1590 - 1650 | IR |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR |

Note: These are general expected ranges and can be influenced by the molecular environment and physical state.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis reactions. chemspider.com

HPLC is a versatile technique for separating components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Detection is commonly achieved using a UV detector, as the phenyl and carbonyl groups provide a strong chromophore. This method can be used to quantify the purity of a sample by measuring the area of the main peak relative to the areas of any impurity peaks.

GC is suitable for the analysis of volatile and thermally stable compounds. While this compound may be analyzed directly, derivatization is often employed to improve its volatility and chromatographic behavior. For instance, the primary amine can be derivatized. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity assessment. Selected Reaction Monitoring (SRM) in GC-MS can provide high selectivity and sensitivity for reaction monitoring, allowing for the detection of trace amounts of reactants, products, and byproducts.

Table 5: Representative HPLC and GC Analytical Conditions

| Parameter | HPLC | GC |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary, e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at ~254 nm | FID or MS |

| Temperature | Ambient | Temperature program (e.g., 100°C to 250°C) |

| Application | Purity assessment | Reaction monitoring, impurity profiling |

Note: These are exemplary conditions and would require optimization for specific applications.

Applications of 1 4 Aminomethyl Phenyl Ethanone in Materials Science and Polymer Chemistry

Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis

The bifunctionality of 1-(4-(Aminomethyl)phenyl)ethanone is central to its role in polymer synthesis. The primary amine group can readily participate in step-growth polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives (like acid chlorides) to form amide linkages, yielding polyamides. Similarly, reaction with dianhydrides can produce poly(amic acid)s, which are precursors to polyimides. researchgate.netmdpi.com

Beyond acting as a linear monomer, this compound holds significant potential as a cross-linking agent. nih.gov In a pre-formed polymer containing reactive groups (e.g., acid chloride or epoxy functionalities), the amine group of this compound can form a covalent bond, grafting the molecule onto the polymer backbone. The ketone moiety then provides a secondary site for further reactions. This can be used to form cross-links between polymer chains, a process that converts thermoplastic materials into thermosets with enhanced mechanical strength, thermal stability, and chemical resistance. This dual reactivity allows for the development of complex, three-dimensional polymer networks. nih.govnih.gov

Incorporation into Advanced Functional Polymers (e.g., polyamides, polyimides)

The incorporation of this compound into the backbones of polymers like polyamides and polyimides can impart unique characteristics. Aromatic polyamides, known for their high strength and thermal resistance, can be synthesized by reacting aromatic diamines with dicarboxylic acids. nih.govmdpi.com Using this compound as a comonomer introduces a ketone side group, which can enhance solubility in organic solvents and serve as a reactive handle for post-polymerization modification.

In the realm of polyimides, which are celebrated for their exceptional thermal stability, dielectric properties, and mechanical strength, this compound can be used as a diamine component in polycondensation reactions with aromatic dianhydrides. mdpi.comresearchgate.netcore.ac.uk The properties of the resulting polyimides, such as their glass transition temperature (Tg) and thermal decomposition temperature, are influenced by the structure of the constituent monomers. The introduction of the acetylphenyl group can disrupt chain packing, potentially improving the solubility and processability of these often-intractable polymers without significantly compromising their thermal stability. researchgate.net

Table 1: Illustrative Properties of Advanced Aromatic Polymers Derived from Various Diamine Monomers This table presents data for polymers made from structurally related aromatic amines to illustrate the typical properties achieved in this class of materials.

| Polymer Type | Diamine Monomer | Dianhydride/Diacid Chloride | Glass Transition Temp. (Tg) | Tensile Strength | Source |

|---|---|---|---|---|---|

| Polyamide | 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane | Terephthaloyl chloride | 240°C | Not Reported | researchgate.net |

| Polyamide | 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane | Isophthaloyl chloride | 219°C | Not Reported | researchgate.net |

| Polyimide | 9,9-bis[4-(4-aminobenzamide)phenyl] fluorene | 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride | >420°C | Not Reported | nih.gov |

Development of Optoelectronic Materials and Conductive Polymers

The synthesis of conductive polymers is a major area of materials research, with applications in flexible electronics, sensors, and energy storage. frontiersin.org Poly(3,4-ethylenedioxythiophene), or PEDOT, is a leading conductive polymer known for its high conductivity and stability. frontiersin.org While not a direct precursor to PEDOT, monomers like this compound can be used to build novel polymers with potential optoelectronic properties.

The aromatic ketone structure within the monomer is a chromophore that can absorb UV light. When polymerized into a conjugated backbone, for example, by forming poly(azomethine)s through reaction of the amine with dialdehydes, the resulting materials can exhibit interesting optical and electronic properties. The electronic characteristics of such polymers can be tuned by modifying the polymer backbone and through doping. researchgate.net The presence of the ketone's carbonyl group and the amine's nitrogen atom provides sites for interaction with dopants, which is crucial for modulating the conductivity of the polymer. researchgate.net Research into polymers containing acetylphenyl units is an active field for developing new materials for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Role in the Design of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, created from organic building blocks. nih.gov The ability to precisely design their pore size and functionality makes them promising for gas storage, catalysis, and sensing. The formation of COFs often relies on reversible reactions, such as the formation of imine bonds. nih.gov The primary amine of this compound makes it an ideal candidate for constructing imine-linked COFs. By reacting it with multi-aldehyde monomers (e.g., 1,3,5-triformylbenzene), it can form a stable, porous, 2D or 3D framework. The ketone group within the framework's pores introduces a specific chemical functionality, which can be used for selective guest binding or as a catalytic site.

Metal-Organic Frameworks (MOFs) are similar porous materials where metal ions or clusters are linked by organic ligands. The nitrogen atom of the aminomethyl group and the oxygen atom of the ketone in this compound can both act as coordination sites (or ligating sites) for metal ions. This allows the molecule to function as a multitopic organic linker, bridging multiple metal centers to build up a stable, porous framework. The specific geometry and properties of the resulting MOF would depend on the chosen metal ion and the coordination environment it prefers.

Table 2: Potential Building Blocks for COF Synthesis with this compound

| Linker A (Amine Source) | Linker B (Aldehyde Source) | Resulting Linkage | Potential COF Properties |

|---|---|---|---|

| This compound | 1,3,5-Triformylbenzene | Imine | High porosity, functionalized pores |

| This compound | Terephthalaldehyde | Imine | 2D layered structure, potential for conductivity |

Surface Modification and Coating Applications for Enhanced Material Properties

The reactivity of the amine group makes this compound a prime candidate for surface modification applications. nih.gov Many material surfaces, such as silicon wafers, metal oxides, and other polymers, can be treated to bear groups that are reactive towards amines. By anchoring this compound to a surface, its properties can be fundamentally altered.

For example, it can be used to create a primer layer on a substrate. The amine group would bind to the substrate, leaving the phenyl ketone portion exposed. This new surface chemistry could improve the adhesion of subsequent polymer coatings, paints, or adhesives. Furthermore, functionalizing a surface with this molecule can change its wettability, making it more hydrophilic or hydrophobic depending on the surrounding environment. This technique is critical in fields ranging from biomedical implants, where surface properties dictate cell interaction, to microelectronics, where controlled surface energy is essential for patterning. nih.govresearchgate.net

Coordination Chemistry and Supramolecular Assemblies Involving 1 4 Aminomethyl Phenyl Ethanone

Ligand Properties of 1-(4-(Aminomethyl)phenyl)ethanone with Transition and Main Group Metals

There is a lack of specific studies detailing the ligand properties of this compound. The presence of both a soft donor (amine) and a borderline donor (carbonyl oxygen) suggests it could coordinate with a variety of transition and main group metals. Theoretical considerations suggest that the aminomethyl group would be a primary coordination site. Research on analogous molecules, such as those with a primary amine function, confirms that this group readily participates in forming metal complexes. scirp.org However, without empirical data from spectroscopic or crystallographic studies on its own complexes, any description of its coordination modes, preferred metal partners, or the stability of the resulting complexes would be purely speculative.

Synthesis and Characterization of Metal Complexes and Organometallic Compounds

No published methods for the synthesis and characterization of metal complexes specifically derived from this compound were found. General procedures for forming metal complexes with amine-containing ligands typically involve reacting the ligand with a metal salt in a suitable solvent. rdd.edu.iq Characterization would typically involve techniques such as FT-IR spectroscopy to observe shifts in the N-H and C=O stretching frequencies upon coordination, NMR spectroscopy to analyze changes in the chemical environment of the ligand's protons, and UV-Vis spectroscopy to study the electronic transitions within the complex. Single-crystal X-ray diffraction would be essential for definitively determining the coordination geometry and the bonding within the complex. While many studies exist for metal complexes of Schiff bases derived from similar amino ketones, bibliomed.orgresearchgate.netsemanticscholar.org these represent chemically modified versions of the parent compound and cannot be directly used to describe the properties of complexes from the unmodified ligand.

Self-Assembly of Supramolecular Architectures through Non-Covalent Interactions

The molecular structure of this compound contains features conducive to forming supramolecular assemblies through non-covalent interactions. The primary amine group is a hydrogen bond donor, the carbonyl oxygen is a hydrogen bond acceptor, and the phenyl ring can participate in π-π stacking interactions. mhmedical.comrsc.org These interactions are fundamental to crystal engineering and the design of new materials. However, there are no specific studies in the available literature that investigate or report the formation of such supramolecular architectures involving this particular compound. Analysis of related systems shows that non-covalent interactions are critical in the packing of molecules in the solid state, but this general knowledge cannot be specifically applied to this compound without dedicated research. mdpi.com

Catalytic Applications of Metal Complexes Derived from this compound (Non-Biological)

There is no information available regarding the non-biological catalytic applications of metal complexes derived from this compound. Metal complexes are central to many catalytic processes in industrial and laboratory settings. The electronic and steric properties of ligands surrounding a metal center are crucial in determining the catalytic activity and selectivity. While metal complexes with related structures, such as imino ethanone (B97240) or pyrazolinone-based ligands, have been synthesized and studied, rdd.edu.iqresearchgate.net the catalytic potential of complexes with this compound remains an unexplored area of research.

Photophysical and Electrochemical Studies of 1 4 Aminomethyl Phenyl Ethanone

Absorption and Emission Properties of 1-(4-(Aminomethyl)phenyl)ethanone and its Derivatives

The photophysical properties of this compound are governed by the electronic transitions within its aromatic system, primarily the n→π* transition of the carbonyl group and the π→π* transitions of the benzene (B151609) ring. The electronic absorption spectrum of its close analog, 4-acetylaniline (p-aminoacetophenone), shows a maximum absorption (λmax) at 316 nm in alcohol, which is attributable to a π→π* transition with significant intramolecular charge transfer (ICT) character, from the electron-donating amino group to the electron-withdrawing acetyl group. nih.gov

Derivatives of this compound, particularly those that extend the conjugation, such as chalcones, exhibit significant shifts in their absorption and emission spectra. For instance, acetamide-chalcone derivatives, which share a similar core structure, display strong two-photon absorption (2PA) and multiphoton excited fluorescence. mdpi.com The introduction of various electron-donating or electron-withdrawing groups on the periphery of the molecule can fine-tune these nonlinear optical properties. mdpi.com

The fluorescence properties are highly dependent on the molecular structure and environment. For many acetophenone (B1666503) derivatives, fluorescence can be influenced by the formation of excited-state complexes or by energy transfer processes. The presence of the aminomethyl group can lead to quenching or enhancement of fluorescence depending on its protonation state and interaction with the excited carbonyl group. Studies on related aromatic amino acids have shown that the charge on the amino group significantly affects the quenching rates of triplet-excited states. nih.gov For example, a positively charged amino group can be a more effective quencher. nih.gov

Table 1: Representative Photophysical Data of Related Acetophenone Derivatives This table presents data for analogous compounds to illustrate the expected photophysical behavior.

| Compound/Derivative Class | Absorption Max (λmax) | Emission Max (λem) | Key Features |

|---|---|---|---|

| 4-Acetylaniline | 316 nm (in alcohol) | - | Strong π→π* transition with ICT character. nih.gov |

| Acetamide-Chalcone Derivatives | 530-760 nm (2PA) | Blue fluorescence | Exhibit strong two-photon excited fluorescence. mdpi.com |

| 2'-Hydroxy Acetophenone Azine | ~350 nm | ~450 nm (turn-off) | Acts as a fluorescent chemosensor for cyanide. researchgate.netugm.ac.id |

Photoreactions and Photoredox Processes Involving the Compound

The aromatic ketone moiety in this compound makes it an active participant in photoreactions. Aromatic ketones are well-known photosensitizers that, upon excitation with UV light, can populate a long-lived triplet state. This triplet state can initiate a variety of chemical transformations.

One of the most relevant processes is the photoreduction of the ketone by the adjacent amine. Intramolecular or intermolecular hydrogen abstraction by the excited carbonyl group from the amine's α-carbon is a classic photochemical reaction. acs.org This process generates a ketyl radical and an aminoalkyl radical, which can then undergo further reactions like dimerization or disproportionation.

Furthermore, α-amino ketones can undergo specific photoreactions depending on the molecular structure. Studies on N-phenacyl nitrogen heterocycles show that UV irradiation can lead to Type-II fission, resulting in cleavage of the bond between the nitrogen and the carbonyl-containing group to produce acetophenone and an imine or related product. rsc.org In other cases, Type-II cyclization can occur, leading to the formation of four-membered rings like azetidinols. rsc.org

In the context of photoredox catalysis, the acetophenone framework can act as a catalyst. wikipedia.org Upon irradiation, the excited state of the ketone is a potent oxidant capable of engaging in single-electron transfer (SET) with a suitable donor. This process can be used to generate reactive radical intermediates for various synthetic applications, such as reductive dehalogenations or the functionalization of complex molecules. wikipedia.orgprinceton.edu The presence of the internal amine group in this compound suggests the potential for intramolecular photoredox processes, where the amine serves as the electron donor to the photoexcited ketone.

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of this compound is characterized by the oxidation of its aromatic amine functionality. Cyclic voltammetry (CV) studies on analogous aromatic amines show that the oxidation process is typically irreversible and occurs at potentials around +0.9 V versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.gov This oxidation involves a one-electron transfer process to generate a reactive cation radical. nih.govelectrochem.org

For aromatic amines like p-aminophenol, which is structurally related to the target compound, electrochemical oxidation proceeds via a two-electron, two-proton process to form a highly reactive p-quinoneimine intermediate. researchgate.netresearchgate.net It is plausible that the aminomethyl group of this compound undergoes a similar oxidation pathway. This electrochemically generated intermediate is an electrophile and can react with nucleophiles present in the solution. This reactivity forms the basis for the electrochemical synthesis of new derivatives and for the covalent grafting of the molecule onto electrode surfaces. electrochem.org Successive voltammetric scans can lead to the formation of a polymer film on the electrode, altering its surface properties.

Table 2: Representative Electrochemical Data for Related Aromatic Amines This table presents data for analogous compounds to illustrate the expected electrochemical behavior.

| Compound | Technique | Oxidation Potential (E_pa) | Key Features |

|---|---|---|---|

| 1-Amino-4-phenoxybenzene | CV | ~+0.9 V vs. Ag/AgCl | Irreversible one-electron transfer process. nih.gov |

| 4-(4-Aminophenyloxy)biphenyl | CV | ~+0.9 V vs. Ag/AgCl | Irreversible oxidation; reactive intermediate generated. nih.gov |

| 4-Aminophenol | CV | +0.14 V vs. Ag/AgCl | Oxidation to 4-quinoneimine. researchgate.net |

Development of Non-Biological Electrochemical Sensors and Devices

The distinct photophysical and electrochemical properties of this compound and its derivatives make them promising candidates for the development of non-biological sensors.

Fluorescent Chemosensors: Derivatives of acetophenone have been successfully designed as fluorescent chemosensors for various analytes. researchgate.netsrcollege.edu.in For example, Schiff base derivatives of 2',4'-dihydroxy acetophenone function as highly selective "turn-off" fluorescent sensors for metal ions like Al(III), Fe(III), and Cu(II). srcollege.edu.in Similarly, acetophenone azine derivatives have been synthesized to act as colorimetric and fluorescent chemosensors for detecting cyanide anions in solution. researchgate.netugm.ac.id The sensing mechanism often involves the interaction of the analyte with the sensor molecule, which perturbs the intramolecular charge transfer (ICT) pathway, leading to a change in fluorescence intensity or color.

Electrochemical Sensors: The ability of the aromatic amine group to be electrochemically oxidized provides a direct mechanism for electrochemical sensing. Electrodes can be modified with this compound, and the presence of a target analyte can be detected by monitoring changes in the oxidation potential or current. This approach has been used to develop sensors for other aromatic amines. rsc.orgresearchgate.net For instance, a glassy carbon electrode modified with a metal-organic framework (MOF) has shown high sensitivity and selectivity for detecting nitroaromatic compounds through interactions that modulate the electrochemical signal. rsc.org The target compound could be integrated into such a framework or used to create a molecularly imprinted polymer (MIP) on an electrode surface, creating a sensor with high specificity for a chosen analyte. unimi.it

Future Directions and Emerging Research Avenues for 1 4 Aminomethyl Phenyl Ethanone

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

The synthesis of aminoketones is a significant area of research in organic chemistry due to their prevalence in biologically active molecules and their utility as synthetic intermediates. researchgate.netresearchgate.net While traditional methods for the synthesis of aminoketones exist, future research is likely to focus on more efficient, sustainable, and novel approaches.

Recent advancements in synthetic chemistry have highlighted various methods for preparing aminoketones, including the Mannich reaction and aza-Michael additions. rsc.orgresearchgate.net However, these methods can sometimes require harsh conditions or the use of stoichiometric and potentially toxic reagents. rsc.orgresearchgate.net Future work on 1-(4-(Aminomethyl)phenyl)ethanone could explore one-pot multicomponent reactions, which offer advantages such as atom economy and simplified purification procedures. bohrium.comresearchgate.net Additionally, the development of novel catalytic systems, such as those based on nanoparticles, could provide more environmentally friendly and efficient synthetic routes. rsc.org

Biocatalysis is emerging as a powerful tool for the synthesis of chiral amines and other fine chemicals, offering high selectivity and mild reaction conditions. nih.govdigitellinc.comyoutube.com The application of enzymes such as transaminases, which can convert ketones directly to amines, represents a promising avenue for the synthesis of derivatives of this compound. youtube.com Furthermore, α-oxoamine synthases, a family of enzymes that can stereospecifically produce α-amino ketones from α-amino acids, could be engineered to accept novel substrates, potentially leading to new biocatalytic routes for this class of compounds. nih.gov The directed evolution of enzymes could further expand the substrate scope and catalytic efficiency, making biocatalysis a cornerstone of future synthetic strategies for complex aminoketones. youtube.com

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Multicomponent Reactions | Atom economy, reduced waste, simplified procedures. bohrium.comresearchgate.net | Design of novel one-pot syntheses. |

| Nanocatalysis | High efficiency, recyclability, green chemistry principles. rsc.org | Development of novel nanoparticle catalysts. |

| Biocatalysis (Transaminases) | High stereoselectivity, mild reaction conditions. nih.govyoutube.com | Engineering enzymes for specific substrate acceptance. |

| Biocatalysis (α-oxoamine synthases) | Stereospecific synthesis of α-amino ketones. nih.gov | Exploration of non-native substrate compatibility. |

Design of Novel Architectures for Advanced Materials with Tunable Properties

The bifunctional nature of this compound makes it an attractive building block for the creation of advanced materials with tailored properties. The presence of both an amine and a ketone group allows for a variety of polymerization and cross-linking chemistries.

Future research could focus on utilizing this compound as a monomer in the synthesis of novel polymers. For instance, poly(ester urea)s derived from amino acids have demonstrated tunable shape memory properties. researchgate.netnih.gov Similarly, the incorporation of this compound into polymer backbones could lead to materials with unique thermal, mechanical, and responsive characteristics. The properties of such polymers could be finely tuned by copolymerization with other functional monomers. researchgate.nettum.de

The development of supramolecular elastomers is another promising area. Poly(β-hydroxyl amine)s, for example, can form dual-cross-linked networks through hydrogen bonding and metal coordination, resulting in materials with excellent self-healing capabilities. mdpi.com The amine and ketone functionalities of this compound could be exploited to create similar supramolecular architectures with tunable mechanical performance and stimuli-responsiveness. The ability to control the polymer structure at the molecular level through the use of specific building blocks is a key theme in this area of research. nih.gov

| Material Type | Potential Properties from this compound | Research Direction |

| Novel Polymers | Tunable thermal and mechanical properties, stimuli-responsiveness. researchgate.nettum.de | Copolymerization with various functional monomers. |

| Shape Memory Polymers | Biodegradability, tailored shape memory effects. researchgate.netnih.gov | Investigation of structure-property relationships. |

| Supramolecular Elastomers | Self-healing, tunable mechanical strength. mdpi.com | Design of dual-cross-linked networks. |

| Hydrophobic Coatings | Enhanced hydrophobicity from peptidomimetic polymers. nih.gov | Topochemical polymerization of derived monomers. |

Integration into Hybrid Organic-Inorganic Systems

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components, are a rapidly growing field of materials science. nih.gov The functional groups of this compound make it a prime candidate for integration into such systems.

The amine group can act as a ligand for metal ions, suggesting the potential use of this compound in the synthesis of metal-organic frameworks (MOFs) or for the functionalization of polyoxometalates. frontiersin.orgrsc.org Such hybrid materials could exhibit interesting catalytic, sorption, or photoluminescent properties. The covalent functionalization of inorganic structures with organic molecules can lead to materials with synergistic properties. frontiersin.org

Furthermore, the compound could be used to functionalize silica-based materials through sol-gel processes. nih.govmdpi.com For example, amino-functionalized silica (B1680970) gels have been shown to be effective adsorbents for heavy metals. mdpi.com The incorporation of this compound onto a silica support could create new materials for catalysis, separation, or sensing applications. The ability to tailor the properties of these hybrid materials by choosing appropriate organic and inorganic precursors is a key advantage of this approach. nih.govnih.gov

Leveraging Machine Learning and AI for Property Prediction and Reaction Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the optimization of synthetic reactions. beilstein-journals.orgyoutube.com These computational tools are expected to play a significant role in the future study of this compound and its derivatives.

ML models can be trained on existing chemical data to predict a wide range of properties for new molecules, including their electronic, thermodynamic, and biological characteristics. research.googlenih.gov This can significantly accelerate the discovery of new materials and drug candidates by allowing for the virtual screening of large numbers of compounds. research.google For this compound, ML could be used to predict the properties of polymers derived from it or to identify potential biological activities of its derivatives.

In the realm of synthetic chemistry, AI and ML algorithms can be used to optimize reaction conditions, leading to higher yields, reduced waste, and faster discovery of new synthetic routes. beilstein-journals.orgacs.org By analyzing the outcomes of a series of experiments, these algorithms can identify the optimal combination of parameters such as temperature, solvent, and catalyst. acs.org This approach, often coupled with automated flow reactors, can dramatically accelerate the development of efficient syntheses for this compound and its derivatives. beilstein-journals.org The ability of ML to handle complex, multi-variable problems makes it a powerful tool for navigating the vast parameter space of chemical reactions. mit.edu

Potential as a Building Block for New Chemical Methodologies and Reagents

The unique combination of functional groups in this compound makes it a valuable building block for the development of new chemical methodologies and reagents. lifechemicals.comenamine.net Its structure is a platform for creating more complex molecules with diverse applications.

The aminoketone motif is a key structural element in many biologically active compounds and is a versatile intermediate in the synthesis of various heterocycles. researchgate.netbohrium.comnih.gov Future research could explore the use of this compound in novel multicomponent reactions to generate libraries of complex molecules for drug discovery and other applications. researchgate.net The development of new building blocks with three-dimensional structures is a current focus in chemical synthesis, and derivatives of this compound could contribute to this effort. illinois.eduillinois.edu

Q & A

Q. What are the common synthetic routes for 1-(4-(Aminomethyl)phenyl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves functionalizing acetophenone derivatives. One approach is the Friedel-Crafts acylation using a benzaldehyde precursor and an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For aminomethylation, reductive amination or nucleophilic substitution may be employed. Optimization focuses on catalyst loading, solvent polarity, and temperature to maximize yield and minimize side reactions. For example, refluxing 4-amino acetophenone with ethanolic solutions under acidic conditions can introduce functional groups while monitoring progress via TLC .

Q. How is the structural characterization of this compound performed?

Key methods include:

- NMR Spectroscopy : and NMR identify the acetyl group (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~7.2–7.8 ppm) .

- IR Spectroscopy : Stretching vibrations for ketone (C=O, ~1680–1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups are critical .

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in studies of similar acetophenone derivatives (e.g., 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone) .

Q. What are the primary applications of this compound in basic research?

- Organic Synthesis : Serves as a precursor for pharmaceuticals, such as enzyme inhibitors, via functionalization of the aminomethyl group .

- Material Science : Used to synthesize fluorinated polymers or ligands for catalytic systems .

- Biological Studies : Investigated for antimicrobial activity in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what catalysts are effective?

Enantioselective reduction of the ketone group to alcohol derivatives can utilize biocatalysts like Daucus carota cells, yielding (S)-(-)-1-(4-methylphenyl)ethanol with >90% enantiomeric excess (ee) . Transition-metal catalysts (e.g., Ru complexes) or immobilized enzymes in ionic liquids may enhance stereocontrol and recyclability .